Cas no 84478-75-1 (2-Chloro-4-fluoro-5-nitrophenol)

2-Chloro-4-fluoro-5-nitrophenol structure
84478-75-1 structure
Produktname:2-Chloro-4-fluoro-5-nitrophenol
CAS-Nr.:84478-75-1
MF:C6H3ClFNO3
MW:191.544324159622
MDL:MFCD02670258
CID:60708
PubChem ID:253659571

2-Chloro-4-fluoro-5-nitrophenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Chloro-4-fluoro-5-nitrophenol
    • 2-chloro-4-fluro-5-nitrobezenol
    • 1-chloro-5-fluoro-2-hydroxy-4-nitro-benzene
    • 2-Chloro-4-fluoro-5-nitrobenzenol
    • 4-chloro-2-fluoro-5-hydroxynitrobenzene
    • chlorofluoronitrobenzenol
    • 4-Chloro-2-fluoro-5-hydroxy-1-nitrobenzene
    • Phenol, 2-chloro-4-fluoro-5-nitro-
    • 2-chloro-4-fluoro-5-nitro-phenol
    • PubChem2849
    • KSC495S7H
    • NAWVMCKMQMJQMF-UHFFFAOYSA-N
    • WT191
    • EBD16320
    • SBB055201
    • FCH919020
    • CL4108
    • LS10398
    • CM11685
    • PC10132
    • VZ24230
    • TRA0064463
    • 2-Chloro-4-fluoro-5-nitrophenol (ACI)
    • C2616
    • DB-020812
    • CS-W015839
    • SY006283
    • 84478-75-1
    • MFCD02670258
    • AKOS005069486
    • J-508733
    • 2-fluoro-4-chloro-5-hydroxynitrobenzene
    • EN300-371955
    • SCHEMBL811001
    • AC-239
    • SCHEMBL13066127
    • 11L-319S
    • DTXSID50233462
    • MDL: MFCD02670258
    • Inchi: 1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
    • InChI-Schlüssel: NAWVMCKMQMJQMF-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(F)=CC(Cl)=C(O)C=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 190.97900
  • Monoisotopenmasse: 190.979
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 186
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 66
  • XLogP3: 2.1

Experimentelle Eigenschaften

  • Dichte: 1.653
  • Schmelzpunkt: 108.0 to 112.0 deg-C
  • Siedepunkt: 298.7℃ at 760 mmHg
  • Flammpunkt: 134.5℃
  • Brechungsindex: 1.598
  • PSA: 66.05000
  • LogP: 2.61610

2-Chloro-4-fluoro-5-nitrophenol Sicherheitsinformationen

2-Chloro-4-fluoro-5-nitrophenol Zolldaten

  • HS-CODE:2908999090
  • Zolldaten:

    China Zollkodex:

    2908999090

    Übersicht:

    290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

2-Chloro-4-fluoro-5-nitrophenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005814-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98%
5g
¥1016 2024-05-21
eNovation Chemicals LLC
D505627-25g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
25g
$180 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044606-10g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98%
10g
¥223.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0890-5G
2-chloro-4-fluoro-5-nitrophenol
84478-75-1 95%
5g
¥ 297.00 2023-04-13
Fluorochem
010722-10g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
10g
£35.00 2022-03-01
eNovation Chemicals LLC
D505627-1g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
1g
$100 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2616-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98.0%(GC&T)
5g
485.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042987-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 >95%
5g
454.0CNY 2021-07-07
Chemenu
CM116855-500g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 95%+
500g
$1544 2022-06-10
Ambeed
A137158-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
5g
$23.0 2025-02-26

2-Chloro-4-fluoro-5-nitrophenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  3 - 4 h, 5 - 10 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  20 - 30 °C
1.3 Reagents: Phosgene Solvents: 1,2-Dichloroethane ;  3 h, 20 - 30 °C; 1 h, 20 - 30 °C
1.4 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, 40 - 60 °C; 60 °C → 80 °C; 3 h, 75 - 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Referenz
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Chlorine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
1.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
Referenz
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 45 °C; 1 h, 45 °C; 45 °C → 10 °C
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
Referenz
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
1.2 Reagents: Sodium hydroxide ,  Triphosgene Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 8 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  rt; rt → 80 °C; 4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Referenz
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
1.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Referenz
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Referenz
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -5 °C → 0 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -5 °C → 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Referenz
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
2.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
2.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
2.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Referenz
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -5 °C → 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Referenz
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

2-Chloro-4-fluoro-5-nitrophenol Raw materials

2-Chloro-4-fluoro-5-nitrophenol Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:84478-75-1)2-Chloro-4-fluoro-5-nitrophenol
sfd3017
Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:84478-75-1)2-Chloro-4-fluoro-5-nitrophenol
A10146
Reinheit:99%
Menge:100g
Preis ($):333.0